6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine
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Overview
Description
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry
Preparation Methods
The synthesis of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine typically involves the reaction of 2,4-diamino-6-chloromethylpteridine with 4-chlorophenol under specific conditions. The reaction is usually carried out in a polar aprotic solvent in the presence of a base such as potassium carbonate . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Chemical Reactions Analysis
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The pteridine ring system can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can be involved in organometallic coupling reactions, which are useful for extending the side chains and modifying the structure.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies related to enzyme cofactors and biological pigments, given its structural similarity to naturally occurring pteridines.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of fluorescent dyes and probes for biological imaging.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include key cellular processes like signal transduction and metabolic regulation .
Comparison with Similar Compounds
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine can be compared with other pteridine derivatives such as:
Pterin: Known for its role in biological pigments and enzyme cofactors.
Lumazine: Another pteridine derivative with applications in photochemistry and biological studies.
Xanthopterin: Used in fluorescent nucleic acid base analogue probes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65659-56-5 |
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Molecular Formula |
C13H11ClN6O |
Molecular Weight |
302.72 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6O/c14-7-1-3-9(4-2-7)21-6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
InChI Key |
UZSXJXRHDAPDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl |
Origin of Product |
United States |
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